Thermodynamic Profiling of 2-(Morpholin-4-yl)cyclohexan-1-amine: A Technical Guide
Thermodynamic Profiling of 2-(Morpholin-4-yl)cyclohexan-1-amine: A Technical Guide
Executive Summary
2-(Morpholin-4-yl)cyclohexan-1-amine (CAS: 65430-31-1) is a versatile bifunctional alicyclic scaffold widely utilized in medicinal chemistry and ligand design. Because it possesses both a primary aliphatic amine and a tertiary morpholine nitrogen, its physicochemical behavior is governed by complex, coupled thermodynamic equilibria. Understanding these properties—specifically conformational dynamics, acid-base protonation enthalpies, and phase transitions—is critical for predicting its pharmacokinetics, solubility, and binding affinities.
This whitepaper provides an authoritative framework for characterizing the thermodynamic properties of 2-(Morpholin-4-yl)cyclohexan-1-amine, detailing the causality behind structural equilibria and outlining self-validating experimental protocols for precise thermodynamic deconvolution.
Conformational Thermodynamics & Structural Dynamics
The thermodynamic baseline of 2-(Morpholin-4-yl)cyclohexan-1-amine is dictated by the stereochemistry of the cyclohexane ring. Assuming the trans-1,2-disubstituted configuration (e.g., 1R,2R), the molecule exists in a dynamic equilibrium between two chair conformations: the diequatorial (EE) and the diaxial (AA) conformers.
The Free Energy of Conformational Selection ( ΔGconf∘ )
The thermodynamic preference for the EE conformer is driven by the minimization of 1,3-diaxial steric strain. The free energy difference ( ΔGconf∘ ) can be approximated using the additive A-values of the substituents:
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Primary Amine (-NH₂): A-value ≈ 1.2 kcal/mol
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Morpholine Ring: A-value ≈ 1.4 kcal/mol
In an aqueous environment, the EE conformer is overwhelmingly favored ( ΔGconf∘≈−2.6 kcal/mol). However, the thermodynamic landscape shifts upon protonation. In the neutral state, intramolecular hydrogen bonding between the primary amine (donor) and the morpholine nitrogen/oxygen (acceptor) can theoretically stabilize an axial-equatorial (AE) transition state, though the entropic penalty ( ΔS∘ ) of ring-flipping usually renders this a minor microstate.
Thermodynamic cycle of 2-(Morpholin-4-yl)cyclohexan-1-amine protonation and conformational equilibria.
Acid-Base Thermodynamics: Micro- and Macro-Constants
2-(Morpholin-4-yl)cyclohexan-1-amine is a diprotic base. The thermodynamic driving force for its ionization is heavily influenced by inductive effects and electrostatic repulsion.
Mechanistic Causality of pKa Shifts
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First Protonation (pKa₁): The primary cyclohexylamine group is the more basic center. Isolated cyclohexylamine exhibits a pKa of approximately 10.6[1](). However, the adjacent morpholine ring exerts a modest electron-withdrawing inductive effect (-I effect) through the sigma-bond framework, lowering the macroscopic pKa₁ to an estimated 9.5–10.0.
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Second Protonation (pKa₂): Isolated morpholine has a pKa of roughly 8.5[2](). Once the primary amine is protonated, the resulting positive charge creates severe electrostatic repulsion ( ΔGrepulsion>0 ) for the incoming second proton. This thermodynamic penalty drastically lowers the pKa₂ of the morpholine nitrogen to approximately 6.0–7.0.
Protocol: Determining Intrinsic Protonation Enthalpy ( ΔHint∘ ) via ITC
To isolate the intrinsic thermodynamic parameters ( ΔHint∘ , ΔSint∘ ) of the amine from the heat of solvent ionization, a self-validating Isothermal Titration Calorimetry (ITC) protocol must be employed[3]().
Step-by-Step Methodology:
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Buffer Selection: Prepare three distinct biological buffers (e.g., Phosphate, HEPES, and Tris) at identical pH (e.g., pH 8.0) and ionic strength (150 mM NaCl). These buffers must have significantly different known enthalpies of ionization ( ΔHbuffer ).
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Sample Preparation: Dissolve 2-(Morpholin-4-yl)cyclohexan-1-amine (titrand, 0.5 mM) and HCl (titrant, 5.0 mM) in the respective buffers. Degas all solutions to prevent cavitation artifacts.
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Titration Execution: Load the amine into the ITC sample cell (298.15 K). Perform 20 sequential injections of HCl (2 μL each) under constant stirring (1000 rpm).
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Data Integration: Integrate the area under each injection peak to determine the observed enthalpy ( ΔHobs ) for each buffer system.
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Thermodynamic Deconvolution: Plot ΔHobs against ΔHbuffer . According to the equation ΔHobs=ΔHint+nH+ΔHbuffer , the y-intercept of the linear regression yields the true, intrinsic protonation enthalpy ( ΔHint ) of the amine, while the slope confirms the number of protons transferred ( nH+ ).
Phase Transitions & Solvation Thermodynamics
The solid-state thermodynamics of 2-(Morpholin-4-yl)cyclohexan-1-amine dictate its handling, formulation, and solubility. Because the molecule can exist as a supercooled liquid or an amorphous solid depending on its thermal history, standard Differential Scanning Calorimetry (DSC) often yields overlapping kinetic and thermodynamic signals.
Protocol: Modulated Differential Scanning Calorimetry (MDSC)
To accurately map the phase transitions, MDSC is required. By applying a sinusoidal temperature modulation over a linear heating ramp, MDSC separates the total heat flow into reversing (thermodynamic heat capacity, Cp ) and non-reversing (kinetic events like cold crystallization or enthalpy relaxation) components[4]().
Step-by-Step Methodology:
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Sample Encapsulation: Accurately weigh 2–5 mg of the compound into an aluminum Tzero hermetic pan. Seal tightly to prevent volatilization of the free base.
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Thermal Equilibration: Cool the cell to -50 °C and hold isothermally for 5 minutes to establish a stable baseline.
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Modulated Heating: Apply a linear heating rate of 2.0 °C/min superimposed with a temperature modulation amplitude of ±0.5 °C and a period of 60 seconds. Heat to 150 °C.
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Signal Deconvolution:
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Analyze the Reversing Heat Flow curve to identify the glass transition temperature ( Tg ) and the thermodynamic melting point ( Tm ).
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Analyze the Non-Reversing Heat Flow curve to quantify the enthalpy of cold crystallization ( ΔHc ), if present.
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Parallel ITC and MDSC workflows for extracting intrinsic thermodynamic parameters.
Quantitative Data Summary
The following table synthesizes the predictive and extrapolated thermodynamic parameters for 2-(Morpholin-4-yl)cyclohexan-1-amine based on structural analogs and continuum solvent models.
| Thermodynamic Parameter | Symbol | Estimated Value | Causality / Driving Force |
| Primary Amine pKa | pKa₁ | 9.5 – 10.0 | Inductive electron withdrawal (-I) from the adjacent morpholine oxygen/nitrogen. |
| Morpholine pKa | pKa₂ | 6.0 – 7.0 | Severe electrostatic repulsion ( ΔGrepulsion ) from the protonated primary amine. |
| Conformational Free Energy | ΔGconf∘ | ~ -2.6 kcal/mol | Minimization of 1,3-diaxial interactions favoring the diequatorial (EE) state. |
| Lipophilicity (Neutral) | logP | 1.8 – 2.2 | Hydrophobic surface area of the cyclohexane ring balanced by polar heteroatoms. |
| Lipophilicity (pH 7.4) | logD₇.₄ | < 0.5 | Dominance of the monoprotonated species highly favoring aqueous solvation. |
References
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PubChem - Cyclohexylamine (CID 7965) National Center for Biotechnology Information (NIH).[Link]
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Are Thermodynamic Cycles Necessary for Continuum Solvent Calculation of pKas and Reduction Potentials? Physical Chemistry Chemical Physics (RSC Publishing).[Link]
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Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc Journal of Chemical Education (ACS Publications).[Link]
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Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries PubMed Central (PMC) - NIH.[Link]
